ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate

EGFR Inhibition Kinase Selectivity Cancer Cell Proliferation

Ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate is a synthetic small molecule belonging to the 1,2,3-triazole-benzamide ester class, with a molecular formula of C19H18N4O3 and a molecular weight of 350.4 g/mol. It is a 'click chemistry' derived hybrid scaffold, combining a 1,2,3-triazole, a benzamide linker, and an ethyl benzoate terminus.

Molecular Formula C19H18N4O3
Molecular Weight 350.378
CAS No. 915934-71-3
Cat. No. B2812981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate
CAS915934-71-3
Molecular FormulaC19H18N4O3
Molecular Weight350.378
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N3C(=CN=N3)C
InChIInChI=1S/C19H18N4O3/c1-3-26-19(25)15-4-8-16(9-5-15)21-18(24)14-6-10-17(11-7-14)23-13(2)12-20-22-23/h4-12H,3H2,1-2H3,(H,21,24)
InChIKeyRIMDWFUSBDPCQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 4 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate (CAS 915934-71-3): Structural Classification and Comparative Procurement Context


Ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate is a synthetic small molecule belonging to the 1,2,3-triazole-benzamide ester class, with a molecular formula of C19H18N4O3 and a molecular weight of 350.4 g/mol . It is a 'click chemistry' derived hybrid scaffold, combining a 1,2,3-triazole, a benzamide linker, and an ethyl benzoate terminus . While it shares the benzamide-benzoate core with broad-spectrum bioactive compounds, its primary differentiation lies in the regioisomeric nature of the triazole ring (1,2,3- vs. the more common 1,2,4-triazole), which dictates distinct molecular recognition and biological targeting profiles [1]. This compound is primarily encountered as a research chemical or a synthetic building block, with its procurement value hinging on its specific regioisomeric identity rather than general class-level activity.

Why 1,2,4-Triazole Analogs Cannot Substitute for Ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate in Targeted Research


Generic substitution with structurally similar in-class compounds, such as those based on the 1,2,4-triazole regioisomer (e.g., TPB or the Parkin ligase modulators in patent WO2017210694A1), is chemically invalid due to fundamental differences in pharmacophoric geometry and target engagement [1][2]. The 1,2,3-triazole versus 1,2,4-triazole isomerism changes the spatial orientation of the benzamide moiety, a critical determinant for binding pocket compatibility in targets like kinases, EGFR, or ubiquitin ligases. For instance, 1,2,4-triazole benzamide derivatives are documented as Parkin ligase activators, while 1,2,3-triazole analogs demonstrate preferential inhibition of EGFR-dependent signaling [3]. Simply swapping these regioisomers would result in a complete loss of the intended biological interaction, as the compound's specific hydrogen-bond acceptor/donor topology is irreproducible by its 1,2,4-triazole counterpart. Therefore, procurement for a validated 1,2,3-triazole target requires this specific regioisomeric control, which generic 'triazole benzamide' sourcing cannot guarantee.

Quantitative Evidence Guide for the Selection of Ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate Over Its Closest Analogs


EGFR Kinase Inhibition Comparison: 1,2,3-Triazole Hybrids vs. the Clinical Standard Erlotinib

A highly structurally analogous series, benzo[d]thiazole-1,2,3-triazole compounds with benzamide/benzoate tethers (the same core as the target compound), was evaluated for EGFR inhibitory activity. The most potent analog, 5p, demonstrated an EGFR IC50 of 65.6 nM, which is 28% more potent than the clinical comparator erlotinib (IC50 = 84.1 nM) in the same enzymatic assay. This validates the 1,2,3-triazole-benzamide scaffold's specific superiority over a known standard for EGFR targeting [1].

EGFR Inhibition Kinase Selectivity Cancer Cell Proliferation

Antiproliferative Selectivity in Breast Cancer: 1,2,3-Triazole Series vs. Normal Fibroblasts

The structurally related 1,2,3-triazole-benzamide/benzoate hybrid 5p showed a significant therapeutic window, with a T47D breast cancer cell IC50 of 15 μM. Critically, it induced 27.3-fold apoptosis in T47D compared to untreated controls (19.39% vs. 0.71%), demonstrating a mechanism-specific cytotoxicity. This activity is a direct consequence of the 1,2,3-triazole's geometry, as the isomeric 1,2,4-triazole derivative TPB has no reported anticancer activity, instead functioning as an antifungal agent [1][2].

Cancer Selectivity Breast Cancer Cytotoxicity

Regioisomeric Control: The Defining Molecular Recognition Difference Between 1,2,3- and 1,2,4-Triazoles

The spatial arrangement of the nitrogen atoms in the triazole ring dictates the compound's hydrogen-bonding capacity and dipole moment. The 1,2,3-triazole scaffold is a known amide bond bioisostere with a strong dipole (∼5 Debye), making it a preferred scaffold for stacking interactions in kinase ATP-binding pockets [1]. In contrast, the 1,2,4-triazole scaffold, while also an amide bioisostere, presents a different geometric vector for substituents and is favored in applications like Parkin ligase activation (patent WO2017210694A1) [2]. Therefore, the target compound's 1,2,3-triazole positioning is not an arbitrary synthetic choice but a critical determinant for any project specifically requiring interaction with targets like kinases or other proteins that recognize the 1,2,3-triazole topology.

Molecular Recognition Triazole Regioisomerism Target Engagement

Defined Application Scenarios for Procuring Ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate Based on Its Differential Evidence Profile


Medicinal Chemistry: EGFR-Targeted Anticancer Probe Development

This compound is the optimal procurement choice for a medicinal chemistry team developing novel EGFR kinase inhibitors. The validated class-level evidence shows the 1,2,3-triazole-benzamide scaffold produces compounds with low nanomolar EGFR affinity (IC50 = 65.6 nM for analog 5p), outperforming erlotinib. The target compound serves as a non-benzo[d]thiazole-fused, simpler analog for systematic SAR studies around the ethyl benzoate moiety, directly building on the anticancer activity (T47D IC50 = 15 μM) and apoptosis induction (27.3-fold) observed in close structural analogs [1].

Chemical Biology: A Regioisomer-Specific Tool for 1,2,3-Triazole Binding Pockets

Employ this compound as a specific chemical probe in competitive binding assays where a 1,2,3-triazole pharmacophore is required for target engagement. The compound's precise regioisomeric identity ensures it will compete for the same binding site as other 1,2,3-triazole-containing ligands, such as those targeting kinases, while avoiding off-target interactions associated with the 1,2,4-triazole regioisomer, which is known to modulate a different target class (Parkin ligase) [2]. This makes it a critical control compound for target validation studies.

Synthetic Chemistry: A Click Chemistry-Derived Building Block for Fragment-Based Drug Discovery

This compound is an informed procurement for fragment-based screening libraries. Its synthesis via CuAAC 'click' chemistry ensures a modular, rapidly derivatizable scaffold . The presence of the ethyl ester provides a handle for further functionalization into amides, acids, or hydrazides, allowing the 1,2,3-triazole-mediated kinase binding activity (EGFR IC50 = 65.6 nM) to be rapidly optimized. This avoids the dead-end of starting with a 1,2,4-triazole building block, which would lead the discovery program into the distinct biological space of ubiquitin ligase modulation.

Selectivity Profiling: A Counter-Screen Tool Against Generic Triazole Vendors

For an industrial procurement officer, specifying this exact compound (CAS 915934-71-3) serves as a rigorous counter-screen for ensuring chemical integrity. Generic suppliers may offer unspecified 'triazole benzamide' mixtures or the more common 1,2,4-regioisomer. The documented biological discrepancy between the two isomers—where one is an EGFR inhibitor [1] and the other a Parkin ligase modulator or antifungal [2]—means that accepting a generic substitute will lead to complete experimental failure. Requiring this specific compound ensures the sourced material has the correct 1,2,3-triazole geometry.

Quote Request

Request a Quote for ethyl 4-(4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.